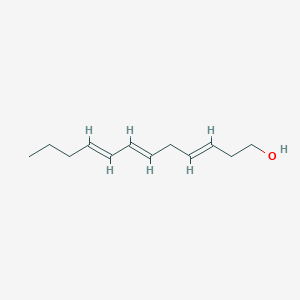

3,6,8-Dodecatrien-1-ol

Description

Overview of Polyunsaturated Alcohols in Interspecies Communication

Polyunsaturated alcohols, characterized by their carbon chains with multiple double bonds, are a common class of compounds used by insects for communication. nih.govnih.govgerli.com These molecules are often components of pheromone blends, which are chemical signals that trigger a social response in members of the same species. nih.govnih.gov The specific arrangement of double bonds (stereochemistry) and the length of the carbon chain are critical for the biological activity of these pheromones, allowing for species-specific communication even when related species use similar compounds. scielo.sa.cr In addition to their role as pheromones, some polyunsaturated alcohols can be produced by microorganisms, such as fungi, and can influence the behavior of insects that interact with these microbes. researchgate.net

Many insects, including moths, bees, and termites, utilize fatty alcohols as key components of their pheromone cocktails. nih.gov For instance, the first insect pheromone ever identified, bombykol, is a fatty alcohol produced by the female silkworm moth to attract males. nih.gov In bumblebees, a diverse array of fatty alcohols contributes to the species-specific male marking pheromones used to attract queens. nih.govelifesciences.org The biosynthesis of these crucial signaling molecules is carried out by a specific class of enzymes known as fatty acyl-CoA reductases (FARs). nih.gov

Historical Context of (3Z,6Z,8E)-Dodecatrien-1-ol Research

The journey to understanding the significance of (3Z,6Z,8E)-dodecatrien-1-ol began in 1968 when it was first isolated from the termite species Reticulitermes virginicus and from wood infested with the fungus Lenzites trabea. scielo.sa.cr This discovery marked the first time an unsaturated alcohol was identified as a termite pheromone. scielo.sa.cr Subsequent research has confirmed its role as a major trail-following pheromone in numerous termite species within the families Rhinotermitidae and Termitidae. frontiersin.orgscielo.br Studies have also explored its function as a sex pheromone in certain termite species, where it is released by females to attract males. frontiersin.orgnih.gov

Scope and Significance of Current Research on 3,6,8-Dodecatrien-1-ol

Current research on this compound is multifaceted, exploring its behavioral effects, biosynthesis, and potential applications in pest management. Scientists are investigating how termites perceive this chemical and how its concentration affects their behavior. nih.govucr.edu For example, studies have shown that the optimal concentration for trail-following is crucial, as concentrations that are too high can be repellent to workers. nih.govucr.edu Researchers are also examining the role of different isomers of this compound and how they might contribute to species-specific signaling. scielo.sa.crnih.gov The identification of this compound as a key pheromone has opened avenues for developing novel, targeted, and more environmentally friendly methods for termite control. scielo.sa.crucr.ac.cr

Research Findings on this compound in Termites

Table 1: Behavioral Responses of Termite Species to (3Z,6Z,8E)-Dodecatrien-1-ol

| Termite Species | Family | Observed Behavior | Optimal Concentration | Citations |

|---|---|---|---|---|

| Reticulitermes hesperus | Rhinotermitidae | Trail-following, Arrestant | 10 fg/cm (trail-following) | nih.gov, ucr.edu |

| Microcerotermes exiguus | Termitidae | Trail-following, Recruitment | ~1 pg/cm | ucr.ac.cr |

| Pseudacanthotermes spiniger | Termitidae | Sex pheromone (female to attract male) | Not specified | nih.gov |

| Reticulitermes santonensis | Rhinotermitidae | Trail-following, Sex pheromone | Not specified | researchgate.net |

| Coptotermes formosanus | Rhinotermitidae | Trail-following | Not specified | scielo.br |

| Heterotermes tenuis | Rhinotermitidae | Trail-following | Not specified | scielo.br |

| Reticulitermes lucifugus grassei | Rhinotermitidae | Trail-following | Not specified | fao.org |

| Reticulitermes speratus | Rhinotermitidae | Trail-following | Not specified | scielo.br |

| Cornitermes bequaerti | Termitidae | Sex pheromone | Not specified | frontiersin.org |

| Prorhinotermes simplex | Rhinotermitidae | Sex pheromone | Not specified | frontiersin.org |

| Psammotermes hybostoma | Rhinotermitidae | Sex pheromone | Not specified | frontiersin.org |

Table 2: Stereoisomers of Dodecatrien-1-ol and Their Activity

| Isomer | Termite Species | Activity | Citations |

|---|---|---|---|

| (3Z,6Z,8E)-Dodecatrien-1-ol | Multiple species | Major trail-following and sex pheromone component | frontiersin.org, scielo.br |

| (3Z,6E,8E)-Dodecatrien-1-ol | Coptotermes formosanus | Minor component, did not induce trail-following alone | scielo.sa.cr, nih.gov |

| (Z,Z,Z)-Dodecatrien-1-ol | Synthetic | 10,000 times less active than the (Z,Z,E) isomer | scielo.sa.cr |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(3E,6E,8E)-dodeca-3,6,8-trien-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6+,10-9+ |

InChI Key |

KWVQYNPBWXUHHT-ZYXMWXIMSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C/C=C/CCO |

Canonical SMILES |

CCCC=CC=CCC=CCCO |

Origin of Product |

United States |

Chemical Synthesis and Stereocontrol of 3,6,8 Dodecatrien 1 Ol

Retrosynthetic Strategies for 3,6,8-Dodecatrien-1-ol Analogues

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound and its analogues. A common strategy involves disconnecting the molecule at the double bonds, leading to smaller, more readily available starting materials.

For instance, a convergent synthesis approach for (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol (often referred to simply as dodecatrienol) has been described, which starts from 1-pentene (B89616) and 3-butyn-1-ol (B147353). scielo.brresearchgate.net This multi-step process highlights the complexity of constructing the triene system with precise stereochemistry. scielo.br Another strategy for a structural analogue, (3Z,6Z)-3,6-dodecadien-1-ol, involved a key cross-coupling reaction. tandfonline.comresearchgate.net

A retrosynthetic approach for various stereoisomers of this compound might involve the following key disconnections:

C4-C5 bond: This disconnection leads to a C4 fragment and a C8 fragment. The C4 fragment can be derived from a protected 3-butyn-1-ol, while the C8 fragment can be synthesized from a suitable starting material with pre-existing stereochemistry.

C7-C8 bond: This disconnection would yield a C7 and a C5 fragment, requiring careful stereochemical control during their coupling.

These strategies often rely on the use of protecting groups for the hydroxyl function to prevent unwanted side reactions during the coupling and bond-forming steps.

Convergent Stereoselective Synthetic Pathways to (3Z,6Z,8E)-Dodecatrien-1-ol

The synthesis of the specific stereoisomer (3Z,6Z,8E)-dodecatrien-1-ol requires precise control over the geometry of the three double bonds. Convergent syntheses, where different fragments of the molecule are synthesized separately and then joined, are often favored for their efficiency. scielo.brtandfonline.comresearchgate.net

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds with good stereochemical control. wikipedia.orgmasterorganicchemistry.commnstate.edu Sequential Wittig reactions can be employed to construct the (3Z,6Z,8E) configuration of dodecatrienol (B1260970). This typically involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of (3Z,6Z,8E)-dodecatrien-1-ol, a combination of two fragments, each containing a double bond with a defined configuration, can be coupled via a Wittig reaction to generate the third double bond. researchgate.net This approach often results in a mixture of geometric isomers that require subsequent purification. researchgate.net

Organometallic coupling reactions, particularly those mediated by copper or palladium catalysts, are highly effective for the stereoselective synthesis of unsaturated systems. tandfonline.comtandfonline.com

Copper-Mediated Coupling: A key step in the synthesis of (3Z,6E,8E)-3,6,8-dodecatrien-1-ol involved a copper-mediated coupling reaction between 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of (2E,4E)-2,4-octadien-1-ol. tandfonline.comresearchgate.net Similarly, the synthesis of the C12 carbon skeleton of the (3Z,6E,8Z)-isomer utilized a copper-mediated reaction between the same butynylmagnesium bromide and the mesyl ester of (E)-2-octen-4-yn-1-ol. tandfonline.com A cross-coupling reaction between 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate and 1-heptyne (B1330384) in the presence of CuI, NaI, and K2CO3 was a key step in the preparation of the analogue (3Z,6Z)-3,6-dodecadien-1-ol. tandfonline.comresearchgate.net

Palladium-Promoted Coupling: The synthesis of (3Z,6Z,8Z)-3,6,8-dodecatrien-1-ol was achieved through a palladium-promoted reaction between (Z)-1-bromo-1-pentene and an organozinc bromide derived from 3,6-heptadiyn-1-yl acetate (B1210297). tandfonline.com Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds with high stereoselectivity. tandfonline.com

The stereoselective reduction of alkynes is a fundamental strategy for the synthesis of alkenes with specific geometries.

(Z)-Stereoselective Reduction: The synthesis of (Z)-3-dodecen-1-ol, a related semiochemical, was accomplished by the (Z)-stereoselective reduction of 3-dodecyn-1-ol. tandfonline.comresearchgate.net This type of reduction can be achieved using various reagents, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or by hydroboration-protonolysis.

Partial Hydrogenation: In the synthesis of an analogue, partial hydrogenation of an enyne was employed. bangor.ac.uk Careful control of the reaction conditions is crucial to prevent over-reduction to the corresponding alkane.

Synthesis of Stereoisomers of this compound

The synthesis of all eight possible geometric isomers of this compound has been reported, allowing for detailed structure-activity relationship studies. dntb.gov.ua The synthesis of specific stereoisomers often requires a combination of the methodologies discussed above, with careful planning to control the geometry of each double bond.

A convergent and stereoselective synthetic route to (3Z,6Z,8E)-dodecatrien-1-ol has been described, adapted from earlier methodologies. scielo.br This synthesis involved the following key transformations:

Preparation of (E)-3-hepten-1-yne: Propargyl bromide was converted to 1-heptyn-4-ol, which was then tosylated. Elimination of the tosyl group yielded a mixture of (E/Z)-3-hepten-1-yne. scielo.br

Preparation of a protected C5 alcohol: 3-Butyn-1-ol was protected and subsequently reacted with n-BuLi and paraformaldehyde to give the corresponding alcohol, which was then converted to its tosylate. scielo.br

Coupling and Final Steps: The tosylate from the C5 fragment was reacted with the prepared enyne to form the C12 backbone. scielo.br Subsequent stereoselective reduction and deprotection would lead to the final product.

Another convergent synthesis of (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol utilized 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate and (E)-3-hepten-1-yne as key intermediates. tandfonline.comresearchgate.net

The purification of the final trienol product can be achieved by methods such as flash chromatography and Kugelrohr distillation to obtain a high degree of purity. ucr.edu

Table 1: Key Synthetic Intermediates and Reagents

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| (E)-3-Hepten-1-yne | Key intermediate in a convergent synthesis. | tandfonline.com |

| 5-(tert-Butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate | Key intermediate in a convergent synthesis. | tandfonline.com |

| 4-(2-Tetrahydropyranyloxy)-1-butynylmagnesium bromide | Key intermediate in a copper-mediated coupling reaction. | tandfonline.comresearchgate.net |

| (Z)-1-Bromo-1-pentene | Key intermediate in a palladium-promoted reaction. | tandfonline.com |

| 3-Butyn-1-ol | Starting material for a C5 fragment. | scielo.br |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3Z,6Z,8E)-3,6,8-Dodecatrien-1-ol |

| (3Z,6Z)-3,6-Dodecadien-1-ol |

| (Z)-3-Dodecen-1-ol |

| 1-Pentene |

| 3-Butyn-1-ol |

| 5-(tert-Butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate |

| 1-Heptyne |

| (E)-3-Hepten-1-yne |

| 4-(2-Tetrahydropyranyloxy)-1-butynylmagnesium bromide |

| (2E,4E)-2,4-Octadien-1-ol |

| (E)-2-Octen-4-yn-1-ol |

| (Z)-1-Bromo-1-pentene |

| 3,6-Heptadiyn-1-yl acetate |

| 3-Dodecyn-1-ol |

| Propargyl bromide |

| 1-Heptyn-4-ol |

Preparation of Other Behaviorally Active Isomers

The most behaviorally active isomer of this compound is (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol. ucr.edunih.govresearchgate.net Its synthesis is a key focus in the study of termite chemical communication. Various stereoselective methods have been developed to produce this specific isomer.

One prominent approach is a convergent synthesis, which involves the creation of key intermediate fragments that are later combined. nih.gov A notable synthesis of (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol utilizes 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate and (E)-3-hepten-1-yne as crucial building blocks. nih.gov Another successful stereoselective synthesis involves a convergent route starting from 1-pentene and 3-butyn-1-ol, which can yield the final product in approximately ten steps.

A detailed synthetic scheme for (3Z,6Z,8E)-dodecatrien-1-ol involves several key transformations:

Propargyl bromide is converted to 1-heptyn-4-ol, which is then tosylated.

Elimination of the tosyl group yields a mixture of (E/Z)-3-hepten-1-yne.

Separately, 3-butyn-1-ol is protected and then reacted with n-butyllithium and paraformaldehyde to create a protected alcohol, which is subsequently converted to its tosylate.

This tosylate is then reacted with the previously synthesized (E/Z)-3-hepten-1-yne mixture to form the dodecen-3,6-diyn-1-ol skeleton.

The final step is a stereoselective reduction of the triple bonds using a Lindlar catalyst to produce the desired (3Z,6Z,8E) configuration.

The following table summarizes the key reactants and intermediates in a representative synthesis of the behaviorally active (3Z,6Z,8E)-dodecatrien-1-ol.

| Reactant/Intermediate | Role in Synthesis |

| Propargyl bromide | Starting material for the C7 fragment |

| 3-Butyn-1-ol | Starting material for the C5 fragment |

| 1-Heptyn-4-ol | Intermediate in the formation of the C7 fragment |

| 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate | Key C5 building block in a convergent synthesis |

| (E)-3-Hepten-1-yne | Key C7 building block in a convergent synthesis |

| Dodecen-3,6-diyn-1-ol | Penultimate intermediate with the full carbon chain |

| Lindlar catalyst | Used for stereoselective reduction of alkynes to Z-alkenes |

Preparation of Behaviorally Inactive Isomers

The synthesis of other, less behaviorally active or inactive isomers of this compound is crucial for understanding the structure-activity relationship of this pheromone. Research has shown that changes in the geometry of the double bonds significantly reduce or eliminate trail-following activity in termites. scielo.sa.cr For instance, the (Z,Z,Z) isomer is reported to be 10,000 times less active than the (Z,Z,E) isomer. scielo.sa.cr

Stereoselective syntheses have been developed for several of these isomers, including (3Z,6E,8E)-, (3Z,6E,8Z)-, and (3Z,6Z,8Z)-3,6,8-dodecatrien-1-ol. These syntheses often employ copper-mediated or palladium-promoted coupling reactions to control the stereochemistry of the newly formed double bonds.

For example, the synthesis of the (3Z,6E,8E) isomer has been achieved through a copper-mediated coupling reaction between 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of (2E,4E)-2,4-octadien-1-ol. A similar strategy, using the mesyl ester of (E)-2-octen-4-yn-1-ol, was employed to construct the carbon skeleton of the (3Z,6E,8Z) isomer. The (3Z,6Z,8Z) isomer's synthesis involved a palladium-promoted reaction between (Z)-1-bromo-1-pentene and an organozinc bromide derived from 3,6-heptadiyn-1-yl acetate.

While the (3Z,6E,8E)-dodeca-3,6,8-trien-1-ol isomer has been isolated from termites, it is present in very low proportions compared to the active (3Z,6Z,8E) isomer and does not induce trail-following behavior on its own. scielo.sa.cr Trail-following assays with Coptotermes formosanus workers showed that only the (Z,Z,E)-DTE isomer was active at a concentration of 10 pg/cm. usda.gov

The table below outlines the key synthetic strategies for producing some of the behaviorally inactive isomers.

| Isomer | Key Synthetic Strategy |

| (3Z,6E,8E)-3,6,8-dodecatrien-1-ol | Copper-mediated coupling of a C4-alkynyl magnesium bromide with a C8-dienyl mesylate. |

| (3Z,6E,8Z)-3,6,8-dodecatrien-1-ol | Copper-mediated coupling of a C4-alkynyl magnesium bromide with a C8-enynyl mesylate. |

| (3Z,6Z,8Z)-3,6,8-dodecatrien-1-ol | Palladium-promoted coupling of a C5-alkenyl bromide with a C7-diynyl zinc bromide. |

Purification and Validation of Synthetic this compound

The purification and subsequent validation of synthetic this compound are critical steps to ensure that the biological activity observed is due to the target compound and not impurities. Various chromatographic and spectroscopic techniques are employed for this purpose.

Following synthesis, the crude product is typically subjected to purification by flash chromatography on silica (B1680970) gel. ucr.edugoogle.comscielo.brscispace.com This technique separates the desired trienol from unreacted starting materials, reagents, and byproducts. In some cases, Kugelrohr distillation is also used for purification. ucr.edu

Once purified, the identity and purity of the synthetic this compound are confirmed using a combination of analytical methods:

Gas Chromatography (GC): GC is used to assess the purity of the synthesized compound. A pure sample will ideally show a single peak. It can also be used to determine the isomeric purity by comparing the retention times of different isomers. ucr.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry. The mass spectrum of the synthetic compound is compared with known spectra to confirm its molecular weight and fragmentation pattern. For (3Z,6Z,8E)-dodecatrien-1-ol, characteristic mass-to-charge ratio (m/z) ions include 180 (molecular ion), 137, 133, 119, 105, 91, 79, 67, 55, and 41. ucr.eduscielo.sa.cr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the stereochemistry of the double bonds. The chemical shifts and coupling constants in the ¹H NMR spectrum are particularly informative for determining the E and Z configuration of the alkenes. For example, the ¹H NMR spectrum of (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol shows characteristic signals that are in accord with literature values. ucr.edu The synthesis and NMR analyses of all eight geometric isomers have been reported, providing a comprehensive dataset for comparison. dntb.gov.uapherobase.comacs.org

The table below summarizes the analytical data used for the validation of synthetic (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol.

| Analytical Technique | Key Validation Data |

| Gas Chromatography (GC) | Purity assessment (>99.5% reported) and isomeric ratio determination. ucr.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 180 and characteristic fragmentation pattern. ucr.eduscielo.sa.cr |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ 6.31 (ddq, 1H, H-8), 5.97 (br t, 1H, H-7), 5.69 (dt, 1H, H-9), 5.56 (ddt, 1H, H-4), 5.43 (ddt, 1H, H-3), 5.25 (dd, 1H, H-6), 3.66 (br q, 2H, H-1), 2.95 (br t, 2H, H-5), 2.37 (br q, 2H, H-2), 2.09 (br q, 2H, H-10), 1.42 (tq, 2H, H-11), 0.91 (t, 3H, H-12). ucr.edu |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirms the carbon skeleton and the presence of hydroxyl and alkene functional groups. |

Biosynthesis and Natural Production of 3,6,8 Dodecatrien 1 Ol

Identification of Biological Sources of (3Z,6Z,8E)-Dodecatrien-1-ol

Secretory Glands in Social Insects (e.g., Termites)

(3Z,6Z,8E)-Dodecatrien-1-ol has been identified as a major trail-following pheromone component in a variety of termite species, particularly within the family Rhinotermitidae. scielo.br It is secreted from the sternal glands, which are located on the ventral side of the termite's abdomen. researchgate.netscielo.br When termites forage for food, they press their abdomens to the substrate, depositing this chemical trail for other colony members to follow. scielo.br

Research has confirmed the presence of this compound in species such as Reticulitermes virginicus, Reticulitermes santonensis, Reticulitermes lucifugus grassei, Reticulitermes speratus, and Coptotermes formosanus. ucr.eduscielo.br While it is a potent trail pheromone for many subterranean termites, its effectiveness can vary between species, with optimal concentrations for trail-following behavior differing. ucr.eduscielo.sa.cr For instance, in Reticulitermes hesperus, the optimal concentration for workers is 10 fg/cm, with higher concentrations becoming repellent. ucr.edunih.gov The compound also functions as a sex pheromone in some higher fungus-growing termites like Pseudacanthotermes spiniger, where it is produced in much larger quantities by females to attract males. nih.gov

Table 1: Termite Species and the Role of (3Z,6Z,8E)-Dodecatrien-1-ol

| Species | Family | Gland | Function |

|---|---|---|---|

| Reticulitermes hesperus | Rhinotermitidae | Sternal Gland | Trail-Following Pheromone |

| Reticulitermes virginicus | Rhinotermitidae | Sternal Gland | Trail-Following Pheromone |

| Reticulitermes santonensis | Rhinotermitidae | Sternal Gland | Trail-Following and Sex Pheromone |

| Coptotermes formosanus | Rhinotermitidae | Sternal Gland | Trail-Following Pheromone |

| Pseudacanthotermes spiniger | Termitidae | Sternal Gland | Sex Pheromone |

Fungal Production Pathways

Interestingly, (3Z,6Z,8E)-dodecatrien-1-ol is also produced by certain species of fungi. The brown-rot fungus, Gloeophyllum trabeum (previously known as Lenzites trabea), which degrades wood, is known to produce this compound. ucr.edu This has led to the hypothesis that termites may have initially been attracted to wood decayed by this fungus, and subsequently evolved to use the same compound for their own communication. This would be an example of chemical mimicry or co-opting a readily available environmental cue for pheromonal communication. The presence of this alcohol in fungi that inhabit the termites' food source suggests a potential evolutionary link between fungal metabolites and termite chemical communication systems. researchgate.net

Proposed Enzymatic Pathways in Biosynthesis of 3,6,8-Dodecatrien-1-ol

The biosynthesis of this compound is believed to follow the general pathways of fatty acid metabolism, involving specific elongation, desaturation, and reduction steps. While the complete enzymatic cascade has not been fully elucidated in termites, research on insect pheromone biosynthesis provides a strong theoretical framework.

Fatty Acid Precursors and Elongation Mechanisms

The biosynthesis of long-chain unsaturated alcohols like dodecatrienol (B1260970) likely starts from common saturated fatty acids. oup.com Stearic acid (18:0) and palmitic acid (16:0) are considered primary precursors in the production of many insect pheromones. researchgate.netmdma.ch These fatty acids can be synthesized de novo or obtained from the diet. Termites, despite having a diet deficient in fatty acids, are capable of de novo synthesis of linoleic acid, a crucial polyunsaturated fatty acid. oup.comuochb.cz

The initial C16 or C18 fatty acid would undergo a series of enzymatic reactions, including chain shortening, likely through a process similar to beta-oxidation, to yield a C12 fatty acid backbone.

Desaturation and Reduction Steps

The introduction of double bonds into the fatty acid chain is a critical step and is catalyzed by a class of enzymes called fatty acyl-CoA desaturases. oup.com These enzymes are responsible for creating the specific double bond patterns (at the 3, 6, and 8 positions) and their configurations (Z or E) that define the final pheromone molecule. Termites possess Δ9 and have evolved a Δ12 fatty acyl desaturase, which allows them to produce linoleic acid from oleic acid. uochb.cz This capability for desaturation is fundamental to producing polyunsaturated pheromones. oup.com

Following desaturation, the carboxyl group of the fatty acid is reduced to an alcohol. This reduction is typically a two-step process involving a fatty acyl-CoA reductase that converts the fatty acyl-CoA to an aldehyde, followed by an aldehyde reductase that reduces the aldehyde to the final alcohol, this compound.

Regulation of this compound Production in Biological Systems

The production of this compound is a tightly regulated process, ensuring that this potent chemical signal is released at the appropriate times and in the correct amounts. In termites, the quantity of pheromone laid can change based on the context, such as the discovery of a new food source, which may require a stronger recruitment signal. researchgate.net

The ratio of different pheromone components can also be regulated. For example, in the termite Odontotermes formosanus, the ratio of (3Z)-dodec-3-en-1-ol to (3Z,6Z)-dodeca-3,6-dien-1-ol on the sternal glandular cuticle changes depending on the foraging phase. researchgate.net This suggests a sophisticated level of control over the biosynthetic machinery.

Furthermore, the production of sex pheromones is often linked to the reproductive status of the insect. In Pseudacanthotermes spiniger, the significantly higher levels of (3Z,6Z,8E)-dodecatrien-1-ol in alate females compared to males indicates hormonal regulation tied to mating. nih.gov While the precise regulatory mechanisms, such as the specific hormones and signaling pathways involved, are still under investigation, it is clear that the biosynthesis of this vital chemical messenger is carefully controlled to mediate the complex social behaviors of these insects.

Biological Roles and Mechanisms of Action of 3,6,8 Dodecatrien 1 Ol

Role as a Trail-Following Pheromone in Social Insects

(3Z,6Z,8E)-3,6,8-dodecatrien-1-ol is one of the most well-documented trail-following pheromones in termites, especially within the families Rhinotermitidae and Termitidae. frontiersin.org Secreted from the sternal gland, this chemical marks pathways to food sources, enabling mass recruitment and efficient exploitation of resources. hawaii.edu Its discovery dates back to its isolation from the termite Reticulitermes virginicus and wood infested with the fungus Gloeophyllum trabeum, which termites are known to follow. oup.com

Quantitative and Qualitative Aspects of Trail Laying

The establishment and efficacy of a pheromone trail are dependent on both the quantity of the pheromone deposited and its qualitative composition.

Quantitative Aspects: A single termite's passage is often insufficient to create a durable trail. Research on Reticulitermes hesperus demonstrated that the repetitive passage of at least 28 termites was necessary to establish a reliable pheromone trail that could be followed by nestmates. nih.govucr.edu The concentration of the pheromone is critical. For R. hesperus workers, the optimal trail-following response occurs at a concentration of 10 fg/cm. nih.govucr.edu Interestingly, there is a defined active range; concentrations above 10 pg/cm were found to be repellent to these workers. nih.govucr.edu The minimal threshold for inducing a response in R. hesperus workers is between 0.01 and 0.1 fg/cm. nih.govucr.edu

Qualitative Aspects: While (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol is the principal active component for many species, evidence suggests that trail pheromones can be multi-component systems. hawaii.eduucr.edu Minor components may be present, creating qualitative differences in the trail that can convey different information or enhance species-specificity. ucr.edu For instance, in Odontotermes formosanus, foraging workers secrete two components, (3Z)-dodec-3-en-1-ol and (3Z,6Z)-dodeca-3,6-dien-1-ol. The ratio of these two compounds changes depending on the termite's activity, such as exploring versus active food collection. frontiersin.orgresearchgate.net This qualitative modulation of the pheromone signal represents a sophisticated layer of communication.

Table 1: Concentration-Dependent Trail-Following Responses to (3Z,6Z,8E)-3,6,8-Dodecatrien-1-ol

| Species | Threshold Concentration | Optimal Concentration | Repellent Concentration |

|---|---|---|---|

| Reticulitermes hesperus | 0.01 - 0.1 fg/cm nih.govucr.edu | 10 fg/cm nih.govucr.edu | >10 pg/cm nih.govucr.edu |

| Coptotermes formosanus | - | 10 pg/cm researchgate.net | - |

| Microcerotermes exiguus | - | ~1 pg/cm researchgate.net | - |

Intra- and Interspecific Trail-Following Responses

(3Z,6Z,8E)-3,6,8-dodecatrien-1-ol is a remarkably conserved trail pheromone component across numerous termite species, particularly in the Rhinotermitidae family. scielo.br Species such as Reticulitermes santonensis, Reticulitermes flavipes, and Coptotermes formosanus all utilize this compound. oup.comresearchgate.net This shared use raises questions about how species-specific trails are distinguished, especially in habitats where multiple termite species coexist.

Research suggests that while the primary component is shared, species specificity may be achieved through quantitative differences in the amount of pheromone laid or the presence of minor, species-specific secondary compounds in the pheromone blend. hawaii.eduresearchgate.net For example, studies on the sympatric species Coptotermes gestroi and Heterotermes tenuis in Brazil showed that trail pheromones could potentially isolate their colonies. researchgate.net This specificity could be explained by different quantitative thresholds or by secondary compounds that modify the behavioral response to the common primary component. researchgate.net However, in some laboratory assays, termites have been observed to follow trails from other species, indicating that the specificity is not always absolute. oup.com

Influence of Substrate and Environmental Factors on Trail Persistence

The longevity and effectiveness of a pheromone trail are not intrinsic to the chemical alone but are also influenced by the environment. As a relatively volatile molecule, trails of 3,6,8-dodecatrien-1-ol require reinforcement to remain active. researchgate.netunesp.br

Studies on Reticulitermes hesperus found that artificial trails were effective for less than 48 hours, necessitating reinforcement by foraging workers. nih.govucr.eduresearchgate.net The nature of the substrate onto which the pheromone is deposited plays a crucial role in its persistence and release rate. Different soils and materials will have varying levels of absorption and porosity, affecting the volatility and degradation of the chemical signal. Confined spaces, such as subterranean tunnels, can help to maintain the pheromone concentration for longer periods compared to trails laid in the open. researchgate.net For instance, while (Z,Z,E)-dodeca-3,6,8-trien-1-ol evaporates quickly in an open arena, it can remain active for longer in the confined environment of a trail tunnel. researchgate.net

Function as a Sex Pheromone in Insect Reproductive Behavior

Beyond its role in guiding workers, this compound is a key player in the reproductive biology of many termite species. In this context, it functions as a sex pheromone, primarily released by female alates (the winged, reproductive caste) to attract male counterparts during the critical period of post-flight mate searching. frontiersin.orgresearchgate.net

Male Attraction and Mating Pair Formation

Following their dispersal flight, newly landed female alates of many species in the Rhinotermitidae and Termitidae families release (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol from their sternal or tergal glands. researchgate.netnih.govdntb.gov.ua This chemical plume acts as an attractant, guiding males to the females' location.

In the fungus-growing termite Pseudacanthotermes spiniger, this alcohol was identified as the primary female sex pheromone, inducing both attraction and sexual excitation in males. nih.gov Similarly, it is a crucial component of the sex pheromone in Reticulitermes santonensis and Cornitermes bequaerti. ucr.edudntb.gov.ua The quantity of the pheromone can differ significantly between sexes and castes. In P. spiniger, females possess about ten times more of the compound than males. nih.gov A comparative study of three subterranean termite species (Coptotermes formosanus, Reticulitermes flavipes, and R. virginicus) found that female alates contained similar high amounts of the pheromone (189-262 pg per alate), which was significantly more than in workers. researchgate.net This ensures a strong signal is broadcast to potential mates, facilitating the formation of tandem pairs, which is the first step in establishing a new colony.

Table 2: Pheromone Quantity of (3Z,6Z,8E)-3,6,8-Dodecatrien-1-ol in Different Castes and Sexes

| Species | Caste/Sex | Pheromone Quantity (per individual) |

|---|---|---|

| Coptotermes formosanus | Female Alate | 189 - 262 pg researchgate.net |

| Reticulitermes flavipes | Female Alate | 189 - 262 pg researchgate.net |

| Reticulitermes virginicus | Female Alate | 189 - 262 pg researchgate.net |

| Reticulitermes virginicus | Male Alate | < 25% of female amount researchgate.net |

| Pseudacanthotermes spiniger | Female Alate | ~10x more than males nih.gov |

| Reticulitermes santonensis | Alate | ~10x more than workers researchgate.net |

Concentration-Dependent Behavioral Shifts (e.g., Trail-following vs. Sex Attraction)

One of the most fascinating aspects of this compound is its ability to elicit different behaviors depending on its concentration. This demonstrates a remarkable economy in the chemical communication system of termites, where a single compound can serve multiple functions.

The context is often determined by the responding caste and the pheromone concentration. In Reticulitermes santonensis, synthetic (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol elicits trail-following in workers at very low concentrations. researchgate.net However, at high concentrations, it acts as a sex attractant for male alates. researchgate.net A similar dual role has been proposed for Pseudacanthotermes spiniger, where workers detect the compound at extremely low concentrations for foraging, while the higher concentrations released by females trigger a mating response in males. nih.gov

Further research on Reticulitermes hesperus has refined this understanding, showing the compound acts as a behavioral arrestant at different concentrations for different castes. It arrested worker movement at 10 fg/cm², a concentration associated with trail-following, while arresting male alates at a much higher concentration of 5 ng/cm², a level associated with mating behavior. nih.govucr.edu This concentration-dependent shift allows the same molecule to efficiently coordinate two fundamentally different social behaviors: cooperative foraging and sexual reproduction.

Neuroethological Studies of this compound Perception

The perception of this compound, a key trail and sex pheromone in many termite species, is a complex process mediated by the insect's sophisticated olfactory system. Neuroethological studies, which bridge the gap between neural processes and animal behavior, have provided significant insights into how termites detect and respond to this vital chemical signal. The antennae, covered in various olfactory sensilla, are the primary organs for detecting this compound ucr.edunih.govfrontiersin.org.

Electroantennographic (EAG) Response Profiling

Electroantennography (EAG) is a technique used to measure the average electrical response of the entire antenna to an odorant stimulus. It provides a profile of the antenna's sensitivity to different compounds. Studies on several termite species have demonstrated distinct EAG responses to (3Z,6Z,8E)-dodecatrien-1-ol, confirming its role as a potent semiochemical.

In species like Coptotermes formosanus and Reticulitermes flavipes, workers' antennae exhibit a strong, dose-dependent response to the synthetic (3Z,6Z,8E) isomer of dodecatrien-1-ol researchgate.net. Similarly, research on Heterotermes tenuis using EAG bioassays determined both the selectivity and sensitivity of the antennae to synthetic (3Z,6Z,8E)-dodecatrien-1-ol researchgate.net. These findings indicate the presence of specialized olfactory receptors on the termite antenna that are tuned to this specific molecule. The responses are typically compared against a control (like air or a solvent) and often against extracts from the termite's own sternal gland, the natural source of the pheromone researchgate.net.

| Species | Stimulus | EAG Response Characteristic | Reference |

| Coptotermes formosanus | (3Z,6Z,8E)-dodecatrien-1-ol | Dose-dependent response | researchgate.net |

| Reticulitermes flavipes | (3Z,6Z,8E)-dodecatrien-1-ol | Dose-dependent response | researchgate.net |

| Heterotermes tenuis | (3Z,6Z,8E)-dodecatrien-1-ol | Selective and sensitive response | researchgate.net |

Olfactory Receptor Neuron Specificity and Sensitivity

While EAG provides a broad overview, single-sensillum recording (SSR) allows for the investigation of individual olfactory receptor neurons (ORNs) housed within the antennal sensilla. These studies reveal the high specificity and remarkable sensitivity of termite ORNs to this compound.

Termites demonstrate an exceptionally low threshold of response to this pheromone. For instance, workers of Reticulitermes hesperus can follow trails with as little as 0.01 to 0.1 femtograms (fg) of (3Z,6Z,8E)-dodecatrien-1-ol per centimeter ucr.edunih.govresearchgate.net. The optimal trail-following behavior in this species is observed at a concentration of 10 fg/cm, while concentrations above 10 picograms (pg) per centimeter can become repellent ucr.edunih.gov. In Microcerotermes exiguus, the optimal concentration for recruitment and orientation was estimated to be around 1 pg/cm scielo.sa.cr.

Recent studies on Prorhinotermes simplex have begun to unravel the neuronal basis for this sensitivity. SSR experiments identified specific sensilla on the antenna that respond to termite pheromones elifesciences.orgbiorxiv.org. These sensilla were found to contain multiple ORNs, suggesting complex processing of olfactory information at the peripheral level elifesciences.orgbiorxiv.org. Although a specific OR for another pheromone component, neocembrene (B1238059), was successfully identified and characterized (PsimOR14), the receptor for (3Z,6Z,8E)-dodecatrien-1-ol remains a primary target for future deorphanization efforts elifesciences.orgelifesciences.org. The existence of highly specialized ORNs tuned to this compound is strongly implied by the termites' exquisitely sensitive behavioral responses.

| Termite Species | Behavioral Response | Threshold Concentration | Optimal Concentration | Reference |

| Reticulitermes hesperus | Trail Following | 0.01 - 0.1 fg/cm | 10 fg/cm | ucr.edu, nih.gov |

| Microcerotermes exiguus | Recruitment & Orientation | - | ~1 pg/cm | scielo.sa.cr |

| Coptotermes formosanus | Trail Following | - | 10 pg/cm | researchgate.net |

Receptor-Ligand Interactions at the Molecular Level

The detection of this compound begins with its interaction with proteins in the termite's olfactory system. This process is thought to involve odorant binding proteins (OBPs) that capture and transport the hydrophobic pheromone molecule through the aqueous sensillar lymph to the ORs embedded in the dendritic membrane of the ORNs dntb.gov.ua.

While the specific odorant receptor for (3Z,6Z,8E)-dodecatrien-1-ol has not yet been functionally characterized, research on termite genomes and antennal transcriptomes has identified large repertoires of candidate chemosensory proteins, including ORs, ionotropic receptors (IRs), and OBPs frontiersin.orgdntb.gov.uadntb.gov.ua. The functional characterization of termite ORs is an emerging field. Studies on other insect ORs, and the recently deorphanized neocembrene receptor in Prorhinotermes simplex, suggest that the binding of a ligand like dodecatrien-1-ol occurs within a binding pocket located deep in the transmembrane region of the receptor elifesciences.org. These receptor-ligand interactions are believed to rely primarily on hydrophobic interactions elifesciences.org. The high degree of specificity for the (3Z,6Z,8E) isomer suggests a very precise fit between the pheromone (the ligand) and its receptor, akin to a lock-and-key mechanism scielo.sa.cr. Identifying the exact OR and elucidating its specific molecular interactions with dodecatrien-1-ol is a key objective in understanding termite chemical communication elifesciences.org.

Structure-Activity Relationships of this compound Stereoisomers

The biological activity of a pheromone is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies investigate how changes in a molecule's chemical structure—such as the geometry of its double bonds, the length of its carbon chain, or the position of its functional groups—affect its biological potency. For this compound, such studies have revealed a high degree of structural specificity required to elicit a behavioral response in termites.

Importance of Double Bond Configuration

This compound can exist as several different geometric isomers (stereoisomers) due to the alternative (Z) or (E) configurations at its three double bonds. Research has unequivocally shown that the (3Z,6Z,8E) configuration is the most biologically active isomer for many termite species in the families Rhinotermitidae and Termitidae researchgate.netfrontiersin.orgresearchgate.net.

In trail-following assays with Coptotermes formosanus workers, only the (3Z,6Z,8E)-DTE isomer was active at a concentration of 10 pg/cm researchgate.net. A comparative study that synthesized and tested four isomers—(3Z,6Z,8E), (3Z,6Z,8Z), (3Z,6E,8Z), and (3Z,6E,8E)—found that the natural (3Z,6Z,8E) isomer was the only one that corresponded to the compound found in C. formosanus, R. flavipes, and R. virginicus researchgate.net. Furthermore, it has been demonstrated that the (3Z,6Z,8E) isomer is thousands of times more active than other stereoisomers; for example, it was found to be 10,000 times more active than the (3Z,6Z,8Z) isomer for inducing trail-following scielo.sa.cr. Another isomer, (3Z,6E,8E)-dodecatrien-1-ol, has been isolated in termites but was present in very low proportions and did not induce trail-following behavior on its own scielo.sa.cr. This stringent requirement for a specific double bond configuration highlights the high selectivity of the corresponding olfactory receptors, which can discriminate between subtle differences in molecular shape scielo.sa.cr.

Impact of Chain Length and Functional Group Position

The C12 carbon backbone and the terminal alcohol functional group (-OH) are also critical for the biological activity of this compound. Chemical modifications to these features have been shown to drastically reduce or eliminate the pheromone's effectiveness.

Qualitative analyses involving chemical reactions have demonstrated the importance of the molecule's core structure. When crude hexane (B92381) extracts containing the pheromone were subjected to bromination (which alters the double bonds) or acetylation (which modifies the hydroxyl group), the trail-following activity was significantly diminished core.ac.uk. This indicates that both the unsaturation provided by the double bonds and the presence of the alcohol group are essential for receptor binding and subsequent signal transduction core.ac.uk.

While other unsaturated alcohols with a C12 backbone, such as (Z)-3-dodecen-1-ol and (3Z,6Z)-dodecadien-1-ol, are used as trail pheromones by some termite species, (3Z,6Z,8E)-dodecatrien-1-ol is often the most active compound for many species within Rhinotermitidae and Termitidae researchgate.netfrontiersin.org. The evolution of termite chemical communication appears to have finely tuned the olfactory system to respond optimally to the specific chain length, degree of unsaturation, and functional group position found in (3Z,6Z,8E)-dodecatrien-1-ol.

Broader Biological Impacts Beyond Pheromonal Communication

While this compound is renowned for its role as a potent trail-following and sex pheromone in numerous termite species, its biological significance extends beyond intraspecific communication. frontiersin.orgfrontiersin.org The compound functions as a semiochemical, a broad class of signaling chemicals, that can mediate interactions between different species. pherobase.com Its presence in and effect on various organisms highlight its diverse ecological roles, including acting as a kairomone in fungus-termite interactions and influencing the reproductive dynamics between distinct termite species.

One of the most well-documented broader impacts of this alcohol is its role in the relationship between termites and certain wood-decaying fungi. The brown-rot fungus, Gloeophyllum trabeum, produces (Z,Z,E)-3,6,8-dodecatrien-1-ol as a metabolic byproduct of wood decay. oup.com This is the same isomer used by many subterranean termites as their primary trail pheromone. oup.com Termites like Reticulitermes spp. and Coptotermes formosanus can detect this compound, which serves as a powerful chemical cue guiding them to the fungus-infested wood, a preferred food source. oup.comresearchgate.net In this context, the dodecatrienol (B1260970) acts as a kairomone—a chemical emitted by one species that benefits a receiving species. The fungus produces the chemical for its own metabolic reasons, and the termites have evolved to exploit this signal to locate food efficiently. researchgate.net

The non-species-specific nature of (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol as a pheromone has profound ecological implications, particularly where the territories of different termite species overlap. frontiersin.orgtandfonline.com A striking example of this is observed between two highly destructive and invasive subterranean termite species, the Formosan subterranean termite (Coptotermes formosanus) and the Asian subterranean termite (Coptotermes gestroi), in regions where both have been introduced, such as South Florida. researchgate.net Research has shown that females of both species use the identical compound, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (DTE), as their sex pheromone to attract males during mating flights. researchgate.net This shared signal leads to confusion and heterospecific (inter-species) mating attempts in the field, which may result in hybridization. researchgate.net This breakdown of a prezygotic reproductive barrier illustrates a significant ecological impact driven by a conserved chemical signal. researchgate.net While some termite species may use minor, species-specific compounds to avoid such confusion, this is not the case for these two invasive species. frontiersin.orgoup.com

Furthermore, the behavioral response to this compound is not merely a simple case of attraction; it is highly dependent on the concentration of the chemical. Studies on the Western subterranean termite, Reticulitermes hesperus, have revealed a complex spectrum of behaviors. While a concentration of 10 fg/cm was optimal for inducing trail-following, concentrations exceeding 10 pg/cm became repellent to worker termites. nih.gov This suggests that the compound's role can shift from guidance to a dispersal or spacing mechanism at high densities. The same compound also acts as a behavioral arrestant for R. hesperus workers and male alates, causing them to cease movement and remain in an area. nih.govucr.edu Upon contacting filter paper treated with higher doses of the alcohol, workers and alates showed high excitement, characterized by increased antennation and palpation, and repeatedly returned to the treated area. nih.gov However, despite its influence on orientation and aggregation, the compound did not act as a phagostimulant, or feeding stimulant, for this species. nih.govucr.edu

The following tables summarize the diverse biological impacts of this compound beyond its primary pheromonal role.

Table 1: Interspecific and Ecological Interactions Mediated by this compound

| Interacting Species | Role of this compound | Biological Outcome | Citations |

|---|---|---|---|

| Gloeophyllum trabeum (fungus) & Termite spp. (Reticulitermes, Coptotermes) | Kairomone | Termites exploit the fungal metabolite as a cue to locate decayed wood (food source). | oup.comresearchgate.net |

| Coptotermes formosanus & Coptotermes gestroi | Shared Sex Pheromone | Signal confusion during mating flights leads to interspecific mating and potential hybridization. | researchgate.net |

| Sympatric Termite Species | Common Trail Pheromone | Potential for trail-following between different species, with specificity sometimes modulated by minor secondary compounds. | frontiersin.orgoup.com |

Table 2: Concentration-Dependent Behavioral Effects in Reticulitermes hesperus

| Concentration Range | Observed Behavior | Behavioral Impact | Citations |

|---|---|---|---|

| 0.01 - 0.1 fg/cm | Minimal Threshold for Response | Induces trail-following in workers and secondary reproductives. | nih.gov |

| 10 fg/cm | Optimal Trail-Following | Efficiently guides workers along a path. | nih.gov |

| >10 pg/cm | Repellency | Deters workers, possibly to manage density or prevent over-aggregation. | nih.gov |

| 10 fg/cm² (workers) & 5 ng/cm² (alates) | Arrestant / Excitement | Causes termites to cease movement, aggregate, and show increased sensory behavior (antennation). | nih.govucr.edu |

| Not Specified | Phagostimulation Test | Did not act as a feeding stimulant. | nih.govucr.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol |

| (Z,Z,E)-3,6,8-dodecatrien-1-ol |

| (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |

| (Z,E,E)-dodecatrien-1-ol |

| 2-phenoxyethanol |

| (3Z,6Z)-dodecadien-1-ol |

| (Z)-dodec-3-en-1-ol |

| (E)-nerolidol |

| naphthalene |

Ecological Significance and Applied Research of 3,6,8 Dodecatrien 1 Ol

Role in Ecosystem Dynamics and Chemical Communication Networks

3,6,8-Dodecatrien-1-ol is a cornerstone of chemical communication for numerous termite species, functioning primarily as both a trail-following and a sex pheromone. frontiersin.orgfrontiersin.org This dual-purpose nature, often referred to as pheromonal parsimony, demonstrates an efficient use of a single molecule for multiple ecological functions. researchgate.net The compound is produced in the sternal glands of termites and, in some species, also in the tergal glands. researchgate.netresearchgate.net

The function of the pheromone is often dependent on its concentration. In several species, such as Reticulitermes santonensis, low concentrations of (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol elicit trail-following behavior in workers and both sexes of alates (winged reproductives). researchgate.net At higher concentrations, the same compound acts as a sex attractant for males. researchgate.net This concentration-dependent response allows termites to convey different messages within their complex social structure. For instance, in the western subterranean termite, Reticulitermes hesperus, an optimal trail-following response was observed at a concentration of 10 fg/cm, while concentrations above 10 pg/cm became repellent to workers. ucr.eduresearchgate.net

This chemical signal is vital for organizing foraging expeditions, guiding nestmates from the colony to a food source, and coordinating recruitment. researchgate.netresearchgate.net The establishment of a pheromone trail requires repetitive passages by termites to reinforce the signal, which can degrade in less than 48 hours if not maintained. ucr.edu The perception of this pheromone is primarily mediated by the termites' antennae. ucr.edu In species like Pseudacanthotermes spiniger, the compound is present in both sexes but is found in significantly higher quantities (about 10 times more) in females, where it induces attraction and excitation in males during mating. nih.gov

Implications for Pest Management Strategies

The critical role of this compound in termite behavior makes it a valuable tool for developing targeted and environmentally conscious pest control strategies. scielo.sa.crtjas.org By harnessing the power of this semiochemical, researchers and pest management professionals can manipulate termite behavior for detection and control.

As a potent attractant, this compound is highly effective for monitoring the presence and activity of subterranean termite populations. The synthetic version of the pheromone can be used as a lure in monitoring stations or traps. These devices help in the early detection of termite infestations, allowing for timely intervention before significant structural damage occurs. The specificity of the pheromone, even when it attracts multiple species, makes it a more precise detection tool than simple food-based baits alone.

Beyond simple monitoring, this compound can be used to actively manipulate termite behavior for population control. Two primary strategies are:

Mating Disruption: By releasing high concentrations of the synthetic sex pheromone into an environment, the ability of male termites to locate calling females can be severely impaired. This confusion disrupts the mating process, reducing the reproductive success of the colony and curbing population growth over time.

Lure-and-Kill: This technique involves using the pheromone to attract termites to a specific point where they are exposed to a lethal agent, such as a slow-acting insecticide or a pathogen. The trail-following aspect of the pheromone ensures that a large number of individuals from the colony are recruited to the baited location, enhancing the efficacy of the control agent.

Incorporating this compound into termite baits significantly increases their attractiveness and efficacy. Termite baits traditionally rely on a cellulose (B213188) matrix combined with a toxicant. The addition of the trail pheromone acts as a powerful arrestant and feeding stimulant, encouraging termites to aggregate at the bait station and consume the toxicant. ucr.edu For example, the compound acts as an arrestant for R. hesperus workers at a concentration of 10 fg/cm². ucr.edu This enhanced recruitment and consumption lead to a more rapid and thorough distribution of the active ingredient throughout the colony, ultimately resulting in more effective population control. The development of slow-release formulations for the pheromone can further enhance the longevity and effectiveness of these baits in the field. tjas.org

Interspecies Interactions Mediated by this compound

An intriguing aspect of this compound is its role in mediating interactions between different species. The compound is not strictly species-specific and is used by a wide array of termite species, particularly within the Rhinotermitidae and Termitidae families. frontiersin.orgtandfonline.com For instance, the (3Z,6Z,8E) isomer is a major trail pheromone component for sympatric species like Reticulitermes lucifugus grassei and R. santonensis. ucr.ac.cr

This shared use of a chemical signal can lead to significant ecological consequences. In South Florida, the invasive Asian subterranean termite (Coptotermes gestroi) and the Formosan subterranean termite (Coptotermes formosanus) both use (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as a shared sex pheromone. researchgate.net Because their distribution and seasonal dispersal flights overlap, this shared signal can lead to mating confusion and even hybridization between the two distinct species. researchgate.net

The interaction is not limited to termite-termite communication. Research has shown that the wood-decaying fungus Gloeophyllum trabeum also produces (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol. researchgate.net This suggests a potential kairomonal benefit for termites, which could use the chemical cue produced by the fungus to locate decayed wood, a primary food source. This complex interplay highlights how a single chemical compound can be integrated into a broader chemical communication network, influencing the behavior of and interactions between multiple species within an ecosystem.

Data Tables

Table 1: Functions of (3Z,6Z,8E)-3,6,8-Dodecatrien-1-ol in Various Termite Species

| Species | Family | Function(s) | Reference(s) |

|---|---|---|---|

| Pseudacanthotermes spiniger | Termitidae | Sex Pheromone, Trail-Following Pheromone | nih.gov |

| Reticulitermes santonensis | Rhinotermitidae | Sex Pheromone, Trail-Following Pheromone | frontiersin.orgresearchgate.net |

| Reticulitermes hesperus | Rhinotermitidae | Trail-Following Pheromone, Arrestant | ucr.eduresearchgate.net |

| Coptotermes formosanus | Rhinotermitidae | Shared Sex Pheromone, Trail-Following Pheromone | researchgate.netnih.gov |

| Coptotermes gestroi | Rhinotermitidae | Shared Sex Pheromone, Trail-Following Pheromone | researchgate.net |

| Microcerotermes exiguus | Termitidae | Trail-Following Pheromone | scielo.sa.crucr.ac.cr |

Table 2: Concentration-Dependent Behavioral Responses to (3Z,6Z,8E)-3,6,8-Dodecatrien-1-ol in Reticulitermes hesperus

| Concentration | Behavior Elicited | Reference(s) |

|---|---|---|

| 0.01 - 0.1 fg/cm | Minimal threshold for inducing a response | ucr.eduresearchgate.net |

| 10 fg/cm | Optimal trail-following for workers | ucr.eduresearchgate.net |

| 10 fg/cm² | Arrestant for worker termites | ucr.edu |

| >10 pg/cm | Repellent to workers | ucr.eduresearchgate.net |

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| (3Z,6Z,8E)-3,6,8-Dodecatrien-1-ol |

| (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |

| (Z,E,E)-dodecatrien-1-ol |

| (Z,Z)-3,6-dodecadien-1-ol |

| (E)-nerolidol |

| (Z)-3-dodecen-1-ol |

| (5E)-2,6,10-trimethyl-5,9-undecadienal |

| 4,6-dimethyldodecanal |

| 2-phenoxyethanol |

| Naphthalene |

Advanced Analytical Methodologies for 3,6,8 Dodecatrien 1 Ol Research

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental in distinguishing the specific isomers of 3,6,8-dodecatrien-1-ol from complex mixtures.

Capillary Gas Chromatography (GC) for Isomer Separation

Capillary Gas Chromatography (GC) is a powerful tool for separating the geometric isomers of this compound. The separation of the trimethylsilyl (B98337) (TMS) derivatives of four synthetic isomers, (3Z,6Z,8E)-, (3Z,6Z,8Z)-, (3Z,6E,8Z)-, and (3Z,6E,8E)-dodecatrien-1-ol, has been successfully achieved using GC coupled with mass spectrometry (GC-MS). usda.gov This technique allows for the comparison of retention times of synthetic standards with those of the naturally occurring compound found in various termite species, confirming that the (3Z,6Z,8E) isomer is the behaviorally active form. usda.gov

In one study, the analysis of whole-body extracts of Microcerotermes exiguus workers using a GC system with a specific temperature program (initial temperature of 40°C for 1 min, then increased to 240°C at a rate of 5°C/min, and held for 1 min) allowed for the identification of a peak eluting at 23.3 minutes, which corresponded to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol. scielo.sa.crscielo.sa.cr The use of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is common for such separations.

A minor component, (Z,E,E)-dodecatrien-1-ol, has also been detected alongside the major (Z,Z,E) isomer in the termite species Coptotermes formosanus using capillary GC-MS. researchgate.net This highlights the capability of high-resolution GC to separate even closely related isomers.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification of this compound from synthetic reaction mixtures or natural extracts. Preparative HPLC has been utilized to isolate the (Z,Z,E)-3,6,8-dodecatrien-1-ol isomer. kyoto-u.ac.jpscispace.com This purification is often a critical step before the compound is used in biological assays or as a standard for other analytical methods.

The purification process can involve the use of silica-gel column chromatography with a gradient elution system, such as hexane (B92381) and ethyl acetate (B1210297), to achieve a high degree of purity. ucr.edu For instance, flash chromatography with a 22% ethyl acetate in hexane mobile phase has been employed to purify the synthesized trienol, yielding a product with greater than 99.5% purity as determined by GC. ucr.edu

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for confirming the structural identity and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the stereochemistry of the double bonds in this compound. The synthesis and subsequent NMR analysis of all eight possible geometric isomers of this compound have been reported. researchgate.net This comprehensive analysis provides the necessary reference data to assign the configuration of the double bonds in naturally occurring or synthetically produced samples. Both ¹H and ¹³C NMR are employed to elucidate the complete structure.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a primary method for both identifying and quantifying this compound. The electron impact mass spectrum of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol exhibits a characteristic fragmentation pattern with prominent ions at m/z 180 (molecular ion), 137, 133, 119, 105, 93, 91, 79, 77, 67, 55, and 41. scielo.sa.crscielo.sa.crucr.eduucr.ac.cr A retention index of 1483 has also been reported for this compound under specific GC conditions. scielo.sa.crscielo.sa.crresearchgate.netucr.ac.cr

For quantification, the compound is often derivatized to its trimethylsilyl (TMS) ether to improve its chromatographic properties and provide a more robust signal for detection. usda.gov This method has been used to measure the amounts of (Z,Z,E)-dodeca-3,6,8-trien-1-ol in the sternal glands of different termite species and castes, with quantities as low as picograms per individual being detected. usda.gov

Table 1: Characteristic Mass Spectrometry Fragments for (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol

| m/z | Relative Intensity |

| 180 (M+) | 29% |

| 137 | 8% |

| 133 | 10% |

| 119 | 25% |

| 105 | 48% |

| 93 | 41% |

| 91 | 100% |

| 79 | 73% |

| 77 | 37% |

| 67 | 40% |

| 55 | 28% |

| 41 | 30% |

Data sourced from a study on Reticulitermes hesperus. ucr.edu

Microextraction Techniques for Trace Analysis

The detection of this compound in biological samples, where it is often present in minute quantities, necessitates the use of sensitive microextraction techniques.

Solid-Phase Microextraction (SPME) is a solvent-free, highly effective method for extracting and concentrating volatile and semi-volatile compounds like this compound from various matrices. scielo.sa.crscielo.sa.crucr.ac.cr This technique has been successfully applied to analyze the chemical profile of termite sternal glands. scielo.sa.crscielo.sa.crucr.ac.cr For example, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has been used to extract the compound from the ventral region of Microcerotermes exiguus workers, confirming the location of the pheromone-producing gland. scielo.sa.crscielo.sa.cr The non-invasive nature of SPME also makes it suitable for in vivo sampling. core.ac.uk

Headspace SPME (HS-SPME) coupled with GC-MS is another valuable approach for the analysis of trace volatile components from complex samples. tsijournals.com This method involves exposing the SPME fiber to the headspace above the sample, which is particularly useful for solid or liquid samples where direct immersion is not feasible.

Solid Phase Microextraction (SPME) from Biological Samples

Solid Phase Microextraction (SPME) is a solvent-free, non-destructive, and sensitive sample preparation technique that combines sampling, extraction, concentration, and sample introduction into a single step. sigmaaldrich.comcore.ac.uk It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from biological samples. unl.edunih.gov The technique utilizes a fiber coated with a specific stationary phase to adsorb analytes from a sample, either by direct immersion or from the headspace above the sample. sigmaaldrich.comnih.gov

In the context of this compound research, SPME is employed to isolate the compound from live organisms or excised glands with minimal sample preparation. unl.eduucr.ac.cr Headspace SPME (HS-SPME) is a common approach, where the fiber is exposed to the vapor phase in equilibrium with the sample, capturing volatile compounds like dodecatrienol (B1260970). usda.govbioline.org.br This method is advantageous as it avoids the extraction of non-volatile matrix components. bioline.org.br The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For instance, studies on insect semiochemicals have optimized these parameters to enhance the detection of target analytes. nih.gov A freeze-thaw process applied to insect samples before conventional SPME has been shown to significantly improve the detection and analysis of insect volatiles by facilitating their release into the headspace. usda.gov

However, the minute quantities of this compound produced by some organisms can present a challenge for detection, even with sensitive methods like SPME coupled with gas chromatography-mass spectrometry (GC-MS). ucr.edu In one study, researchers were unable to detect dodecatrienol in SPME extracts of workers and female alates of Reticulitermes hesperus, likely because the quantities were below the detection limit of the instrument. ucr.edu Conversely, SPME analyses of the sternal glands of the termite Microcerotermes exiguus successfully identified (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol. ucr.ac.cr

Table 1: SPME Parameters in Insect Volatile Analysis

| Organism | Analytical Goal | SPME Fiber | Extraction Details | Key Findings/Reference |

| Eucosma notanthes | Pheromone Investigation | Not specified | Headspace SPME of whole sex glands from 5 insects, equilibrated at 170°C for 10 min, extracted at room temp for 5 min. | HS-SPME was simpler, more efficient, and avoided solvent use compared to traditional hexane extraction. nih.gov |

| Thylodrias contractus | Pheromone Identification | Not specified | Headspace SPME on live virgin females. GC program: 35°C for 3 min, ramp 3.6°C/min to 200°C, hold for 11.2 min. | SPME was one of three methods used to sample volatiles for GC analysis. unl.edu |

| Microcerotermes exiguus | Pheromone Identification | Not specified | SPME applied to termite sternal glands. | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol was successfully identified from the gland extracts. ucr.ac.cr |

| General Insect Samples | Method Development | Not specified | A freeze-thaw method (-80°C for 10 min, then 25°C for 5 min) was applied before HS-SPME. | The freeze-thaw process significantly improved the detection of volatile compounds. usda.govresearchgate.net |

Solvent Extraction and Fractionation from Glandular Tissues

Solvent extraction is a classic and widely used method for isolating semiochemicals from glandular tissues. researchgate.netacs.org This technique involves the dissection of the specific gland suspected of producing the compound, followed by its immersion in an appropriate organic solvent. acs.org The choice of solvent is critical; non-polar solvents like hexane are commonly used for hydrophobic compounds, which include many insect pheromones. researchgate.net

The general procedure involves excising the glands from a number of individuals and pooling them in a vial containing the solvent. acs.org For example, a study on the bitter leaf weevil (Lixus camerunus) used petroleum ether to extract compounds from abdominal glands. psu.edu In other research, the sternal glands of termites were excised and extracted overnight in n-hexane. ucr.edu This process yields a crude extract containing the target compound along with a multitude of other lipids and biological molecules. acs.org

To isolate this compound from the co-extracted substances, the crude extract must undergo one or more purification and fractionation steps. acs.org Flash chromatography is a common purification technique. In one synthesis of (3Z,6Z,8E)-Dodecatrien-1-ol, the crude product was purified by flash chromatography using a 22% ethyl acetate in hexane mobile phase, followed by Kugelrohr distillation to yield the pure compound. ucr.edu High-performance liquid chromatography (HPLC) is another powerful fractionation tool used to separate components of the extract, with fractions being collected for subsequent analysis and identification. acs.org These purification steps are essential for obtaining the compound in a sufficiently pure form for unambiguous identification through techniques like GC-MS.

Table 2: Solvent Extraction Protocols for Related Compounds from Glandular Tissues

| Organism/Source | Glandular Tissue | Solvent(s) | Fractionation/Purification | Target Compound(s) Identified |

| Lepidoptera (general) | Abdominal tips/Pheromone glands | Organic solvent (e.g., hexane) | Series of chromatographic purifications. | Pheromone components. acs.org |

| Lixus camerunus | Abdominal glands | Petroleum ether | None specified; direct GC-MS analysis. | Included (S-(Z))-3,7,11-trimethyl-1,6,10-dodecatrien-3-ol. psu.edu |

| Reticulitermes hesperus | Sternal glands | n-Hexane | None specified for gland extract; supernatant used directly. | Dodecatrienol was not detected from gland extracts by GC-MS. ucr.edu |

| Synthetic route | N/A | Hexane, Ether | Flash chromatography, Kugelrohr distillation. | (3Z,6Z,8E)-Dodecatrien-1-ol. ucr.edu |

Derivatization and Analogues of 3,6,8 Dodecatrien 1 Ol in Research

Synthesis of Chemically Modified 3,6,8-Dodecatrien-1-ol Analogues

The synthesis of analogues is a cornerstone of chemical ecology research, allowing scientists to probe the specific structural features of the pheromone that are critical for its activity. This involves targeted modifications to the functional group or the carbon backbone.

The primary alcohol functional group of this compound is a common target for derivatization, particularly through esterification to form esters and acetates. These derivatives are synthesized to investigate the importance of the free hydroxyl group for receptor binding and biological activity. The acetate (B1210297) ester, for instance, is a common component of many lepidopteran pheromones and serves as a logical first analogue to synthesize and test. researchgate.netnih.gov

The synthesis of these derivatives typically involves standard organic chemistry reactions. For example, the acetate derivative can be prepared by reacting this compound with acetic anhydride, often in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. Other esters can be created using different acyl chlorides or carboxylic acids under appropriate coupling conditions. These reactions are generally high-yielding and allow for the creation of a panel of ester derivatives with varying chain lengths and properties for biological evaluation.

| Derivative Type | General Structure | Common Synthetic Reagent | Purpose of Synthesis |

|---|---|---|---|

| Acetate Ester | C12H19-O-C(O)CH3 | Acetic Anhydride | Investigate the role of the hydroxyl group; compare activity to other acetate pheromones. |

| Propionate Ester | C12H19-O-C(O)CH2CH3 | Propionyl Chloride | Study the effect of increased alkyl chain length on receptor binding and volatility. |

| Butyrate Ester | C12H19-O-C(O)(CH2)2CH3 | Butyryl Chloride | Assess how steric bulk at the functional group impacts biological activity. |

To understand how this compound is processed and degraded by an insect, researchers synthesize isotopically labeled analogues. nih.gov Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H or D), creates a molecule that is chemically identical in terms of its biological activity but can be distinguished and traced using mass spectrometry (MS). researchgate.net

The synthesis of deuterated compounds can be achieved in several ways. One common method is to use a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), during the synthesis of the alcohol from a corresponding ester or aldehyde precursor. Alternatively, specific positions can be labeled through catalytic exchange reactions using deuterium gas (D₂) or heavy water (D₂O). neiu.edu These labeled analogues are invaluable for in vivo and in vitro metabolic studies, allowing researchers to track the pheromone's fate, identify metabolic enzymes (like oxidases or esterases), and determine the rate of degradation in various tissues. researchgate.netscilit.com

| Labeled Analogue | Labeling Method Example | Primary Research Application |

|---|---|---|

| 1,1-d₂-3,6,8-Dodecatrien-1-ol | Reduction of a corresponding ester with a deuterated reducing agent (e.g., LiAlD₄). | Studying the metabolic oxidation of the primary alcohol group. |

| Perdeuterated Analogue | Synthesis from deuterated starting materials or extensive H/D exchange reactions. | Quantification in complex biological matrices using isotope dilution mass spectrometry. |

| ¹³C-Labeled Analogue | Synthesis using ¹³C-labeled precursors. | Elucidating biosynthetic pathways and metabolic fragmentation patterns. |

Investigation of Biological Activity of Analogues

Once synthesized, the analogues of this compound are subjected to a variety of biological assays to determine how the chemical modifications have affected their function.

The most direct way to assess the activity of a pheromone analogue is through behavioral assays. For a termite trail-following pheromone, this involves creating an artificial trail with the synthesized compound and observing the termites' response. arcadia.edu Researchers compare the performance of the analogue to that of the parent compound, (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol. researchgate.net

Key metrics in these assays include the minimum concentration required to elicit a response (threshold concentration), the speed and accuracy with which termites follow the trail, and the duration of the response. arcadia.edu A Y-tube olfactometer may also be used to test the attractant properties of the analogues from a distance. researchgate.net By comparing dose-response curves for a series of analogues, scientists can build a structure-activity relationship (SAR) profile, identifying which parts of the molecule are essential for its function. For example, converting the alcohol to an acetate or a longer ester may significantly reduce or eliminate the trail-following behavior, indicating a strict requirement for the free hydroxyl group.

| Assay Type | Description | Key Parameters Measured |

|---|---|---|

| Trail-Following Assay | A trail of the compound is drawn on a substrate (e.g., filter paper), and termite behavior is recorded. | Threshold concentration, trail-following fidelity, speed, and duration. |

| Y-Tube Olfactometer Assay | Termites are placed in a Y-shaped tube and choose between an arm with the test compound and a control arm. researchgate.net | Choice preference, indicating attraction or repulsion. |

| Electroantennography (EAG) | Measures the electrical response of the entire termite antenna to a puff of the volatile compound. | Amplitude of antennal depolarization, indicating detection by olfactory neurons. |

At the molecular level, a pheromone's action begins with its interaction with specific olfactory receptors (ORs) on the dendrites of neurons in the insect's antennae. frontiersin.orgnih.gov Investigating how analogues bind to these receptors provides a mechanistic understanding of the structure-activity relationships observed in behavioral assays.